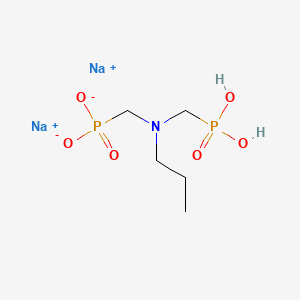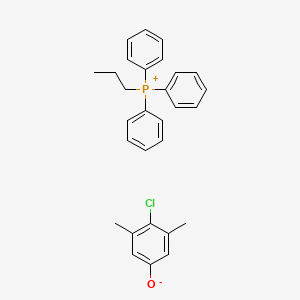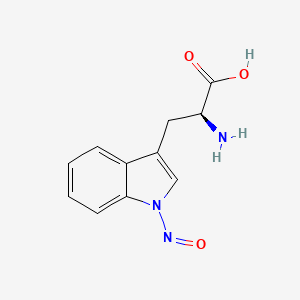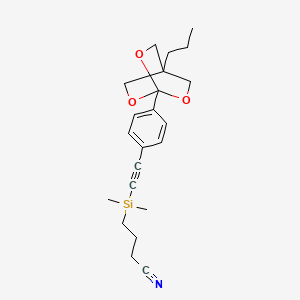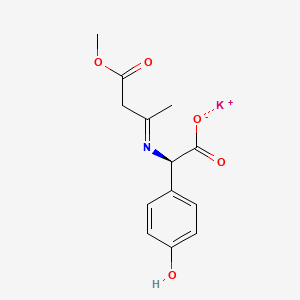
2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound It is characterized by the presence of an imidazolium core substituted with dimethylheptyl and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride typically involves the alkylation of imidazole derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the presence of a base like potassium carbonate to facilitate the reaction. The process may involve heating the reaction mixture to temperatures ranging from 50°C to 120°C to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new imidazolium derivatives with different substituents.
Scientific Research Applications
2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Mechanism of Action
The mechanism of action of 2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with cellular membranes. The compound’s hydrophobic dimethylheptyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the hydroxyethyl groups can form hydrogen bonds with membrane proteins, further destabilizing the membrane structure .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- (2-Hydroxyethyl) dimethylsulfoxonium chloride
- 2-Hydroxyethyl methacrylate
Uniqueness
Compared to similar compounds, 2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride exhibits unique properties due to the presence of the dimethylheptyl group. This hydrophobic moiety enhances its ability to interact with lipid membranes, making it more effective in applications requiring membrane disruption. Additionally, the dual hydroxyethyl groups provide multiple sites for hydrogen bonding, increasing its versatility in chemical reactions .
Properties
CAS No. |
93905-00-1 |
|---|---|
Molecular Formula |
C16H33ClN2O2 |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethyl)-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C16H33N2O2.ClH/c1-4-5-6-7-8-16(2,3)15-17(11-13-19)9-10-18(15)12-14-20;/h19-20H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FZURCOWWHFBOAE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)(C)C1=[N+](CCN1CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





